5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18796905
Molecular Formula: C10H6BrF3N2S
Molecular Weight: 323.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrF3N2S |
|---|---|
| Molecular Weight | 323.13 g/mol |
| IUPAC Name | 5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C10H6BrF3N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16) |
| Standard InChI Key | OHNASCKLYARNFE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=C(S2)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 2-bromo-3-(trifluoromethyl)phenyl group. Key structural features include:
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Thiazole core: Imparts electron-rich properties due to aromaticity and heteroatoms.
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Bromine substituent: Enhances electrophilic reactivity and potential for cross-coupling reactions.
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Trifluoromethyl group: Contributes to metabolic stability and lipophilicity, a common motif in agrochemicals and pharmaceuticals .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.13 g/mol |
| Purity | ≥97% (HPLC) |
| Storage Conditions | 4–8°C, protected from light |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261, P305, P351, P338 |
Spectroscopic data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure. For instance, -NMR displays aromatic protons at δ 7.60–8.18 ppm and a singlet for the amine proton at δ 2.90 ppm .
Synthesis and Manufacturing
The synthesis of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves a cyclocondensation strategy:
Key Synthetic Routes
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Cyclocondensation of α-Haloketones with Thioamides:
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Coupling Reactions:
Optimization Strategies
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Solvent Selection: Ethanol and DMF are preferred for solubility and reaction efficiency .
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Temperature Control: Reflux conditions (70–80°C) enhance reaction rates without decomposition .
Recent Research Developments
Drug Discovery Applications
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Hybrid Inhibitors: Combining halogenated thiazoles with benzothiazoles enhances antiviral potency (e.g., EC = 0.53 μM for hybrid 4b) .
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Structure-Activity Relationships (SAR): Di-halogenated analogs (e.g., 3,5-dichloro derivatives) show superior activity compared to mono-halogenated variants .
Industrial Manufacturing
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